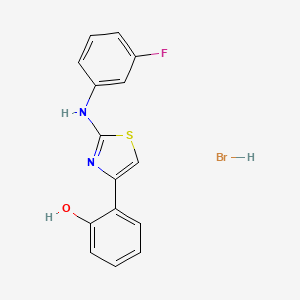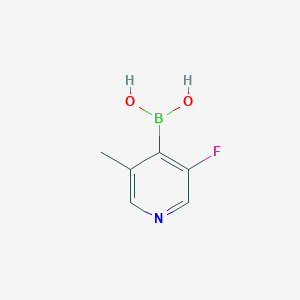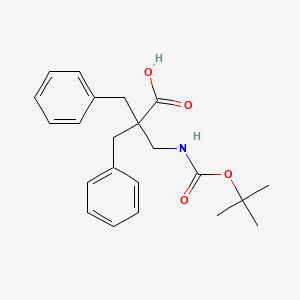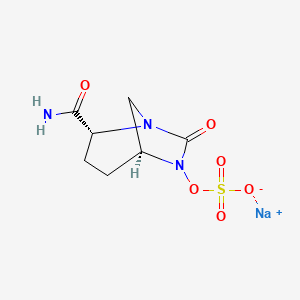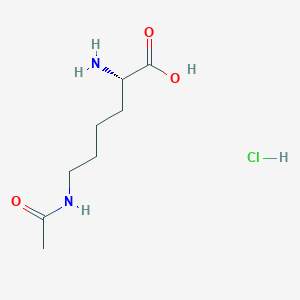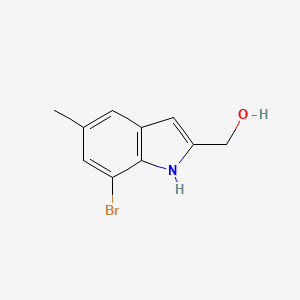
(7-Bromo-5-methyl-1H-indol-2-yl)methanol
Descripción general
Descripción
Indole derivatives are a significant class of organic compounds with a wide range of applications . They are often used in the synthesis of pharmaceuticals and other biologically active substances .
Synthesis Analysis
Indole derivatives can be synthesized through various methods. For instance, one method involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe, followed by reduction with tributyltin hydride .Molecular Structure Analysis
The molecular structure of indole derivatives typically consists of a six-membered benzene ring fused to a five-membered pyrrole ring . The specific structure of “(7-Bromo-5-methyl-1H-indol-2-yl)methanol” would include additional bromo, methyl, and methanol groups attached to the indole core.Chemical Reactions Analysis
Indole derivatives can participate in a variety of chemical reactions. For example, the bromophenyl group in these compounds can participate in Suzuki cross-coupling, a palladium-catalyzed reaction used to form carbon-carbon bonds.Physical And Chemical Properties Analysis
Indole derivatives have diverse physical and chemical properties. For example, they can exist in solid, semi-solid, or liquid forms at room temperature . Their reactivity, decomposition, and incompatibility properties can also vary .Aplicaciones Científicas De Investigación
Chemical Investigations in Marine Sponges
Research on Thorectandra sp. and Smenospongia sp., two Thorectidae sponges, led to the discovery of new brominated tryptophan derivatives, including compounds structurally similar to (7-Bromo-5-methyl-1H-indol-2-yl)methanol. These compounds showed moderate inhibitory effects on the growth of Staphylococcus epidermidis, suggesting potential antimicrobial applications (Segraves & Crews, 2005).
Ring-Methylation of Indole Using Supercritical Methanol
A study on the ring-methylation of indole using supercritical methanol identified a process that selectively methylates indole at the C3 position, forming compounds similar to (7-Bromo-5-methyl-1H-indol-2-yl)methanol. This research contributes to our understanding of chemical processes under supercritical conditions and their applications in chemical synthesis (Kishida et al., 2010).
Synthesis and Pharmacological Screening
In the synthesis of various derivatives of 2-(1H-Indol-3-yl)acetohydrazide, research explored the transformation of similar compounds to (7-Bromo-5-methyl-1H-indol-2-yl)methanol. The study also included pharmacological screening, indicating the potential therapeutic applications of these compounds, especially in antibacterial and anti-inflammatory treatments (Rubab et al., 2017).
Antimicrobial and Anti-inflammatory Activities
A study on the synthesis of heterocycles derived from bromoindole carbohydrazides, related to (7-Bromo-5-methyl-1H-indol-2-yl)methanol, revealed moderate to good antimicrobial and anti-inflammatory activities. These findings suggest potential applications in the development of new pharmaceutical compounds (Narayana et al., 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(7-bromo-5-methyl-1H-indol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-2-7-4-8(5-13)12-10(7)9(11)3-6/h2-4,12-13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJXKNHXHVQHFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Bromo-5-methyl-1H-indol-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



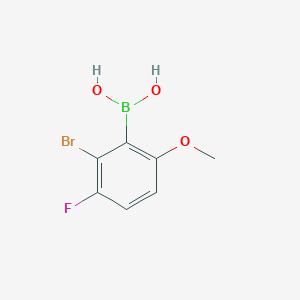
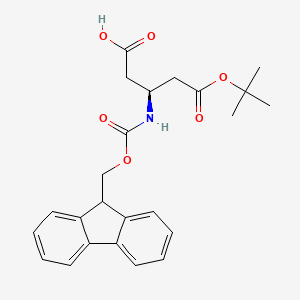
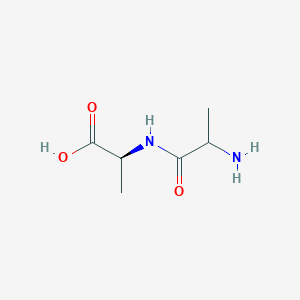
![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1437198.png)
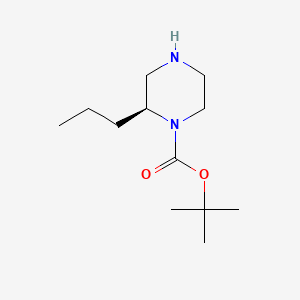
![Dithieno[3,2-b:2',3'-d]thiophene-2-boronic Acid](/img/structure/B1437200.png)
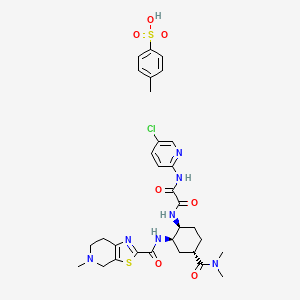
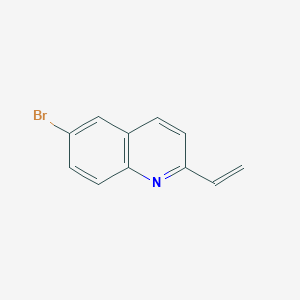
![1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone](/img/no-structure.png)
